[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate
[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate
Brand Name:
Vulcanchem
CAS No.:
110452-77-2
VCID:
VC0010852
InChI:
InChI=1S/C30H47NO8/c1-8-27(5)18-21(34)30(36)28(6)20(33)12-14-26(3,4)24(28)23(25(37-19(2)32)29(30,7)39-27)38-22(35)13-17-31-15-10-9-11-16-31/h8,20,23-25,33,36H,1,9-18H2,2-7H3/t20-,23-,24-,25-,27-,28-,29+,30-/m0/s1
SMILES:
CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)CCN4CCCCC4
Molecular Formula:
C30H47NO8
Molecular Weight:
549.7 g/mol
[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate
CAS No.: 110452-77-2
Main Products
VCID: VC0010852
Molecular Formula: C30H47NO8
Molecular Weight: 549.7 g/mol
CAS No. | 110452-77-2 |
---|---|
Product Name | [(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate |
Molecular Formula | C30H47NO8 |
Molecular Weight | 549.7 g/mol |
IUPAC Name | [(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate |
Standard InChI | InChI=1S/C30H47NO8/c1-8-27(5)18-21(34)30(36)28(6)20(33)12-14-26(3,4)24(28)23(25(37-19(2)32)29(30,7)39-27)38-22(35)13-17-31-15-10-9-11-16-31/h8,20,23-25,33,36H,1,9-18H2,2-7H3/t20-,23-,24-,25-,27-,28-,29+,30-/m0/s1 |
Standard InChIKey | HRVAADIUTGRQCM-QAMJDCALSA-N |
Isomeric SMILES | CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)OC(=O)CCN4CCCCC4 |
SMILES | CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)CCN4CCCCC4 |
Canonical SMILES | CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)CCN4CCCCC4 |
Synonyms | FORSKOLIN, 6BETA-[BETA/'-(PIPERIDINO)PROPIONYL]-, HYDROCHLORIDE |
PubChem Compound | 9828987 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume